molecular formula C12H15F3N2O B13104761 (R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline

Cat. No.: B13104761
M. Wt: 260.26 g/mol
InChI Key: LPEHQUMQJRYXSX-LLVKDONJSA-N
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Description

®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline is a complex organic compound that features a methoxy group, a trifluoromethyl group, and a pyrrolidine ring attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired intermediate .

Industrial Production Methods

In an industrial setting, the production of ®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline may involve large-scale catalytic hydrogenation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline: Shares a similar pyrrolidine and trifluoromethyl structure but lacks the methoxy group.

    2-Methoxy-4-(2-pyrrolidin-1-yl)aniline: Similar structure but without the trifluoromethyl group.

Uniqueness

®-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline is unique due to the combination of its methoxy, trifluoromethyl, and pyrrolidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Biological Activity

(R)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline, with CAS No. 1416348-78-1, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅F₃N₂O
  • Molecular Weight : 260.26 g/mol
  • Structure : The compound features a methoxy group and a trifluoromethyl-pyrrolidine moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its effects on cancer cell proliferation and invasion.

Research indicates that compounds with similar structures may interact with cellular pathways involved in cancer progression. For instance, studies on pyrrolidinone and piperidinone derivatives suggest they can inhibit cancer cell proliferation and invasion by affecting signaling pathways such as ERK phosphorylation and NF-κB signaling .

Study 1: Inhibition of Cancer Cell Proliferation

In a comparative study involving pyrrolidinone derivatives, it was observed that certain compounds significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. Notably, these compounds displayed varying degrees of cytotoxicity, suggesting that this compound could exhibit similar properties depending on its concentration and specific interactions within cellular environments .

Study 2: Cell Invasion and Migration

Another study focused on the ability of pyrrolidine derivatives to impair cell invasion and migration. The results indicated that compounds structurally related to this compound could inhibit gelatinase activity (MMP-9), which is crucial for cancer metastasis. This suggests potential therapeutic applications in preventing tumor spread .

Data Tables

Study Cell Line IC50 Value (µM) Mechanism
1MDA-MB-23114.1Inhibition of proliferation
2PDAC PANC-115.3Impairment of invasion
3Gelatinase Activity>100No effect on migration

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-methoxy-4-[(2R)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3/t11-/m1/s1

InChI Key

LPEHQUMQJRYXSX-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCC[C@@H]2C(F)(F)F)N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N

Origin of Product

United States

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